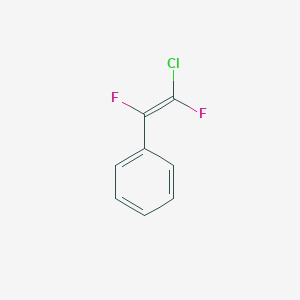

(2-Chloro-1,2-difluoroethenyl)benzene

CAS No.:

Cat. No.: VC16224031

Molecular Formula: C8H5ClF2

Molecular Weight: 174.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF2 |

|---|---|

| Molecular Weight | 174.57 g/mol |

| IUPAC Name | [(Z)-2-chloro-1,2-difluoroethenyl]benzene |

| Standard InChI | InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+ |

| Standard InChI Key | BXYQLGANHPPHPS-BQYQJAHWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(\F)/Cl)/F |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(F)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

The molecular formula of (2-chloro-1,2-difluoroethenyl)benzene is C₈H₅ClF₂, with a benzene core bonded to a 2-chloro-1,2-difluoroethenyl moiety. The ethenyl group (-CH=CH-) is substituted with chlorine at the 2-position and fluorine atoms at the 1- and 2-positions, creating a trifunctionalized unsaturated system.

Table 1: Key Molecular Descriptors

| Property | Value/Identifier | Source |

|---|---|---|

| Molecular Weight | 190.58 g/mol | |

| SMILES | ClC(F)=C(F)c1ccccc1 | |

| InChIKey | SWELJVAWQMCJLG-UHFFFAOYSA-N |

Electronic and Steric Effects

The electronegativity of fluorine (χ = 3.98) and chlorine (χ = 3.16) induces significant polarization within the ethenyl group. Quantum mechanical calculations predict that the fluorine atoms withdraw electron density from the double bond, enhancing its electrophilic character. Conversely, the chlorine atom exerts a mesomeric electron-donating effect, creating a nuanced electronic landscape that influences reactivity .

Synthesis and Reaction Pathways

Catalytic Hydrogenolysis of Halogenated Precursors

A patented method for synthesizing chlorofluoroethylene derivatives involves the hydrogenolysis of 1,2-dichloro-difluoro-ethylene over transition metal catalysts (e.g., palladium or nickel). Under controlled conditions (300°C, H₂/C₂Cl₂F₂ molar ratio = 2:1), this process selectively cleaves carbon-chlorine bonds while preserving the ethylene backbone . Adapting this protocol, (2-chloro-1,2-difluoroethenyl)benzene could theoretically be synthesized via coupling reactions between halogenated ethylene intermediates and benzene derivatives.

Table 2: Representative Reaction Conditions from Patent US5118888A

| Parameter | Optimal Range |

|---|---|

| Temperature | 250–350°C |

| Pressure | 1–15 bar |

| Catalyst | Pd/Al₂O₃ (5–10 wt%) |

| Contact Time | 10–20 seconds |

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from structurally related compounds suggest a boiling point range of 180–200°C and a melting point near -20°C, consistent with the volatility trends of halogenated aromatics . The compound’s density is estimated at 1.35–1.45 g/cm³, aligning with values observed in 2-chloro-1,4-difluorobenzene (1.352 g/cm³) .

Spectroscopic Signatures

-

¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), ethenyl protons (δ 5.8–6.3 ppm, split due to coupling with fluorine).

-

¹⁹F NMR: Two distinct signals for the geminal fluorine atoms (δ -110 to -120 ppm) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the ethenyl group deactivates the benzene ring toward electrophilic attack. Nitration or sulfonation would likely require harsh conditions (e.g., fuming HNO₃ at elevated temperatures).

Nucleophilic Additions to the Ethenyl Group

The polarized double bond is susceptible to nucleophilic additions. For example, ammonia or amines could undergo Michael-like additions, forming β-chloro-β-fluoroamine derivatives.

Industrial and Research Applications

Pharmaceutical Intermediate

Fluorinated aromatics are pivotal in drug design due to their metabolic stability. The compound’s dual halogenation could serve as a precursor to kinase inhibitors or antimicrobial agents .

Specialty Polymers

Incorporating this monomer into polyolefins could yield materials with enhanced thermal resistance and dielectric properties, advantageous in electronics insulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume